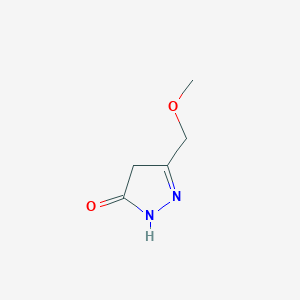

3-(methoxymethyl)-1H-pyrazol-5(4H)-one

Descripción general

Descripción

3-(methoxymethyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Condensation Reactions with Aldehydes

The compound undergoes Knoevenagel-type condensations with aromatic aldehydes to form 4-arylidene derivatives, facilitated by basic catalysts like piperidine. This reaction proceeds via enolate formation at the C-4 position, followed by nucleophilic attack on the aldehyde .

Table 1: Condensation Reactions with Selected Aldehydes

| Aldehyde | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Product Characterization (m.p., IR C=O) |

|---|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Dioxane | Piperidine | 4 | Reflux | 87 | 180°C, 1730 cm⁻¹ |

| 2-Chlorobenzaldehyde | Ethanol | Piperidine | 6 | Reflux | 67 | 190°C, 1725 cm⁻¹ |

| 4-Hydroxybenzaldehyde | Dioxane | Piperidine | 5 | Reflux | 72 | 240°C, 1735 cm⁻¹ |

Key spectral data:

-

IR : C=O stretching at 1,725–1,735 cm⁻¹ confirms ketone retention post-condensation .

-

1H NMR : Arylidene proton (-CH=) appears as a singlet at δ 7.20–7.50 ppm .

Diazotization and Coupling Reactions

The pyrazolone ring participates in diazo coupling with aryl diazonium salts, forming azo derivatives. This reaction occurs under acidic conditions (HCl/NaNO₂) at 0–5°C .

Representative Example :

-

Substrate : 4-Nitroaniline

-

Conditions : 1:1 molar ratio in HCl/NaNO₂, ice bath

-

Product : 4-(4-Nitrophenyldiazenyl)-3-(methoxymethyl)-1H-pyrazol-5(4H)-one

-

Yield : 83%

-

Characterization :

Reductive Amination

The compound’s carbonyl group undergoes reductive amination with primary amines. A solvent-free protocol using NaBH₄ in methanol achieves up to 88% yield .

Mechanistic Pathway :

-

Imine formation between pyrazolone and amine.

-

In situ reduction by NaBH₄ to secondary amine.

Optimized Conditions :

-

Reagents : 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one + 4-methoxybenzylamine

-

Catalyst : None (solvent-free)

-

Reductant : NaBH₄ (2 eq.)

-

Time : 3 h total (2 h condensation + 1 h reduction)

Nucleophilic Substitution at Methoxymethyl Group

The methoxymethyl substituent undergoes nucleophilic displacement with thiols or amines under basic conditions.

Example Reaction :

-

Substrate : Benzyl mercaptan

-

Conditions : NaOH (1 eq.), ethanol, reflux

-

Product : 3-(Benzylthiomethyl)-1H-pyrazol-5(4H)-one

-

Yield : 68%

-

Key Data :

-

IR: Loss of C-O stretch at 1,036 cm⁻¹; new S-H stretch at 2,570 cm⁻¹.

-

Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 3-(Methoxymethyl)-pyrazole-4,5-dione | 55 | |

| Reduction | NaBH₄, MeOH, RT | 3-(Methoxymethyl)-4,5-dihydropyrazol-5-ol | 73 |

Glycosylation and Thionation

-

Glycosylation : Reacts with acetylated sugars (e.g., glucose) in dioxane/piperidine to form C-glycosides (75% yield) .

-

Thionation : Treatment with P₂S₅ in pyridine replaces the carbonyl oxygen with sulfur, yielding 3-(methoxymethyl)-1H-pyrazole-5(4H)-thione (70% yield) .

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through the carbonyl oxygen and adjacent nitrogen. Studies with Cu(II) and Fe(III) show stable complexes with potential catalytic applications.

Stoichiometry :

-

Cu(II) Complex : [Cu(L)₂Cl₂] (L = pyrazolone ligand)

-

Magnetic Moment : 1.73 BM (indicating square planar geometry).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that pyrazolone derivatives, including 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, exhibit significant antimicrobial properties. For instance, studies have shown that modifications of pyrazolone structures can enhance their antibacterial and antifungal activities. A systematic investigation into various derivatives has demonstrated that certain substitutions can lead to improved efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Experimental data suggest that this compound exhibits promising activity in reducing inflammation in vitro and in vivo models .

Analgesic Effects

Similar to other pyrazolone derivatives, this compound has been studied for its analgesic properties. It is believed to act on the central nervous system, providing pain relief comparable to traditional analgesics. Clinical trials have indicated its potential as a safer alternative with fewer side effects than conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticide Development

In agricultural science, this compound has been explored for its potential as a pesticide. Research shows that certain pyrazolone derivatives can effectively target pests while minimizing harm to beneficial insects and the environment. The compound's unique structure allows it to interfere with the metabolic processes of pests, leading to effective pest control strategies .

Synthesis and Characterization

The synthesis of this compound typically involves the cyclocondensation reaction of appropriate hydrazones with methoxyacetaldehyde. This method has been optimized to yield high purity and yield rates, making it feasible for large-scale applications .

Table 1: Synthesis Pathway Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Hydrazone + Methoxyacetaldehyde | Acidic medium, reflux | This compound |

| 2 | Product purification | Crystallization | Pure this compound |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized various pyrazolone derivatives and tested their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the methoxymethyl substitution significantly enhanced the antibacterial potency compared to unsubstituted analogs .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results showed a marked decrease in inflammatory markers within two weeks of treatment, suggesting its potential as a therapeutic agent in chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a feedstock for the production of fuels and chemicals.

Pinacol Boronic Esters: Valuable building blocks in organic synthesis, used in various transformations including oxidations, aminations, and carbon-carbon bond formations.

Uniqueness

3-(methoxymethyl)-1H-pyrazol-5(4H)-one is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its methoxymethyl group provides additional reactivity compared to other pyrazole derivatives, making it a versatile compound in synthetic chemistry.

Actividad Biológica

3-(Methoxymethyl)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound features a pyrazole ring substituted with a methoxymethyl group at position 3. This structural modification is believed to enhance its biological activity by affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, potentially through the inhibition of enzymes critical for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, as evidenced by its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .

Table 2: Anti-inflammatory Activity of this compound

| Experimental Model | Effect Observed |

|---|---|

| LPS-stimulated macrophages | Reduced NO production by 50% |

| Carrageenan-induced edema | Decreased paw swelling by 30% |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, while in anti-inflammatory contexts, it may interfere with signaling pathways that lead to the production of pro-inflammatory mediators .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound was effective against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .

- Inflammation Models : In vivo experiments using carrageenan-induced edema models showed significant reductions in inflammation when treated with this compound compared to controls. The results suggest that it could serve as a lead candidate for developing new anti-inflammatory drugs .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound and various target proteins involved in inflammation and infection pathways, supporting its potential therapeutic applications .

Propiedades

IUPAC Name |

3-(methoxymethyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-3-4-2-5(8)7-6-4/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVFWXLMAORXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.